(1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine
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Overview
Description
(1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine is a chemical compound that belongs to the class of organic compounds known as aminocyclopentanes. These compounds are characterized by the presence of an amine group attached to a cyclopentane ring. The specific structure of this compound includes a 6-methylpyridazin-3-yloxy group attached to the cyclopentane ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group on the cyclopentane ring is replaced by an amine.
Attachment of the 6-Methylpyridazin-3-yloxy Group: This step involves the reaction of the cyclopentane derivative with a 6-methylpyridazin-3-ol derivative under suitable conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, acids, or bases may be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes, receptors, or other biomolecules could provide insights into its mechanism of action and potential therapeutic uses.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its unique structure could impart specific pharmacological properties, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound may be used in the development of new materials, catalysts, or other industrial applications. Its chemical properties could make it useful in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine would involve its interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure may allow it to bind to these targets with high specificity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(6-methylpyridazin-3-yl)oxy]cyclopentan-1-amine: Unique due to its specific substitution pattern and stereochemistry.
Other Aminocyclopentanes: Compounds with similar cyclopentane rings but different substituents.
Pyridazinyl Derivatives: Compounds with pyridazinyl groups attached to various scaffolds.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclopentane ring, an amine group, and a 6-methylpyridazin-3-yloxy group. This combination may impart unique chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(1R,2R)-2-(6-methylpyridazin-3-yl)oxycyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-6-10(13-12-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUXTFULNJVPML-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)O[C@@H]2CCC[C@H]2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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